

# Encaleret's Modulation of Parathyroid Hormone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**Encaleret** is a novel, orally bioavailable, small molecule that acts as a negative allosteric modulator of the calcium-sensing receptor (CaSR). This document provides a comprehensive technical overview of **encaleret**'s mechanism of action, its profound effects on parathyroid hormone (PTH) regulation, and the key experimental findings from preclinical and clinical studies. By targeting the underlying pathophysiology of diseases characterized by inappropriate PTH secretion, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1), **encaleret** represents a promising therapeutic advancement. This guide synthesizes the available quantitative data, details the experimental protocols utilized in pivotal studies, and provides visual representations of the relevant biological pathways and experimental workflows.

# Introduction: The Calcium-Sensing Receptor and Parathyroid Hormone Regulation

The calcium-sensing receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.[1] Primarily expressed on the surface of parathyroid chief cells and in the renal tubules, the CaSR detects fluctuations in extracellular calcium levels.[2][3] In the parathyroid gland, activation of the CaSR by high levels of extracellular calcium initiates a signaling cascade that inhibits the synthesis and secretion of



parathyroid hormone (PTH).[4] Conversely, low calcium levels lead to CaSR inactivation and a subsequent increase in PTH secretion. PTH, an 84-amino acid peptide, acts on bone, kidneys, and the intestine to increase serum calcium levels, thus completing a negative feedback loop. [5]

In certain pathological conditions, such as Autosomal Dominant Hypocalcemia Type 1 (ADH1), gain-of-function mutations in the CASR gene lead to a hyperactive receptor. This results in the receptor being overly sensitive to extracellular calcium, leading to inappropriately low PTH secretion even in the presence of hypocalcemia. The consequences are chronic hypocalcemia, hypercalciuria (due to decreased renal calcium reabsorption), and associated symptoms.

## **Encaleret:** A Negative Allosteric Modulator of the CaSR

**Encaleret** (formerly known as CLTX-305) is an investigational drug designed to address the root cause of conditions like ADH1. It functions as a negative allosteric modulator (NAM) of the CaSR. By binding to a site on the receptor distinct from the calcium-binding site, **encaleret** decreases the CaSR's sensitivity to extracellular calcium. This effectively "resets" the receptor's activation threshold, allowing for a more physiological response to circulating calcium levels. In the context of a hyperactive CaSR, **encaleret**'s modulation leads to an increase in PTH secretion from the parathyroid glands, which in turn helps to normalize serum calcium and reduce urinary calcium excretion.

## CaSR Signaling Pathway and Encaleret's Point of Intervention

Upon activation by extracellular calcium, the CaSR couples to multiple G proteins, primarily  $G\alpha q/11$  and  $G\alpha i/o$ , to initiate downstream signaling cascades.

• Gαq/11 Pathway: Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately contributes to the inhibition of PTH secretion.



• Gαi/o Pathway: The Gαi/o pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Lower cAMP levels are also associated with reduced PTH secretion.

**Encaleret**, as a negative allosteric modulator, binds to the transmembrane domain of the CaSR and stabilizes the inactive state of the receptor. This reduces the efficacy of extracellular calcium in activating the Gq/11 and Gi/o signaling pathways, thereby disinhibiting PTH secretion.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. bridgebio.com [bridgebio.com]
- 2. bridgebio.com [bridgebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Calcium-sensing receptor signaling How human disease informs biology PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Encaleret in Autosomal Dominant Hypocalcemia Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Encaleret's Modulation of Parathyroid Hormone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607308#encaleret-s-effect-on-parathyroid-hormone-regulation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com